

Physical and chemical properties of Krypton-85 gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Krypton-85** Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krypton-85 (85Kr) is a radioactive isotope of the noble gas krypton, notable for its presence in the atmosphere primarily as a byproduct of nuclear fission.^{[1][2]} As an inert gas, it does not readily participate in chemical reactions or biological processes, making it a valuable tracer in various scientific and industrial applications.^{[3][4]} This guide provides a comprehensive overview of the physical, chemical, and radiological properties of **Krypton-85**, details on experimental protocols for its detection and handling, and visualizations of its decay pathway and analytical workflows.

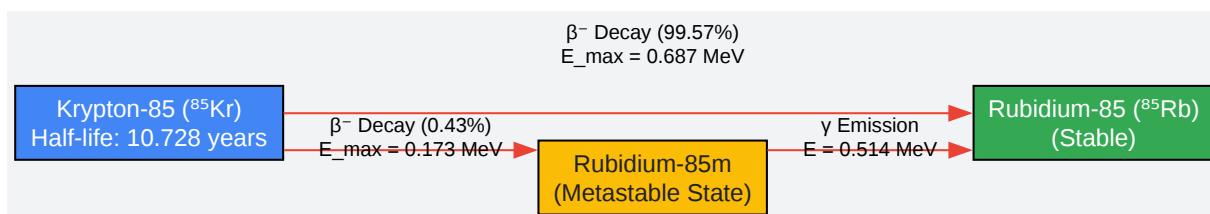
Physical and Chemical Properties

Krypton-85 is a colorless, odorless gas that is approximately three times heavier than air.^[4] Being a noble gas, it is chemically inert and does not form stable compounds under normal conditions, though it can react with highly reactive elements like fluorine.^[3] Its primary significance lies in its radioactive nature.

General and Atomic Properties

The fundamental properties of **Krypton-85** are summarized in the table below, providing a quick reference for its atomic and bulk physical characteristics.

Property	Value
Symbol	85Kr
Atomic Number (Z)	36[3][5]
Mass Number (A)	85[5]
Neutron Number (N)	49[5][6]
Isotope Mass	84.9125273(21) Da[7]
Atomic Mass	84.91253 g/mol [8]
Boiling Point	-153.4°C[6]
Melting Point	-157°C[3]
Density (STP)	3.733 g/L[3][6]
Spin	9/2+[6][7]


Nuclear and Radioactive Decay Properties

Krypton-85 is a radioisotope that decays into stable Rubidium-85 (85Rb).[1][7] Its decay characteristics are central to its applications and safety considerations. The primary decay mode is beta emission.[5][7]

Property	Value
Half-Life (t _{1/2})	10.728 years[7] (also cited as 10.7 years[9], 10.76 years[5][6][10], and 11 years[4])
Decay Product	85Rb (stable)[5][7][9]
Decay Modes	Beta (β-) decay[5][7]
Decay Energy (Max)	0.687 MeV[7]
Specific Activity	1.45 x 10 ¹³ Bq/g[9]
Binding Energy	8698.562 keV[6]

The decay of **Krypton-85** occurs primarily through two branches:

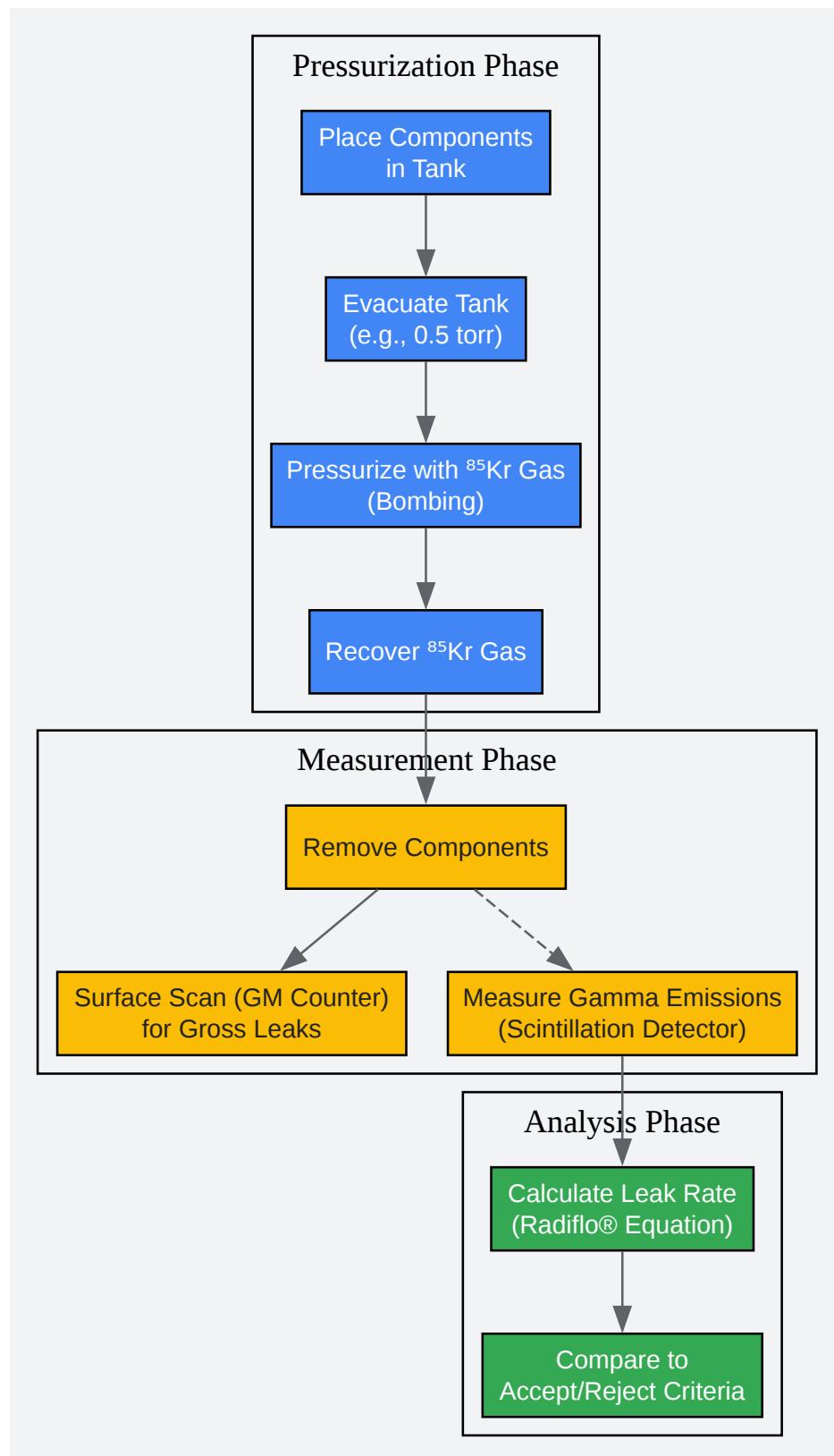
- Beta Decay (99.57%): Emits a beta particle with a maximum energy of 0.687 MeV and an average energy of 0.251 MeV.[7]
- Beta-Gamma Decay (0.43%): Involves the emission of a beta particle (max energy 0.173 MeV) followed by a gamma ray with an energy of 0.514 MeV.[7]

[Click to download full resolution via product page](#)

Radioactive decay pathway of **Krypton-85**.

Experimental Protocols and Methodologies

Due to its unique properties, **Krypton-85** is utilized in several advanced experimental and industrial processes.


Leak Detection using Krypton-85 Tracer Gas

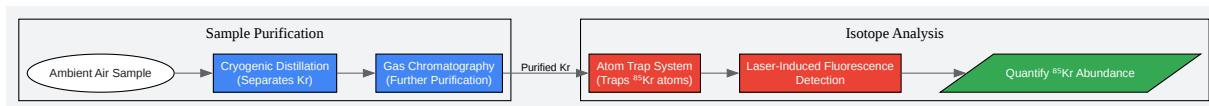
The **Krypton-85** leak testing method is a highly sensitive technique for identifying fine and gross leaks in sealed high-reliability components.[11] The process involves pressurizing the component with a mixture of **Krypton-85** and nitrogen, allowing the radioactive gas to penetrate any leaks. The subsequent detection of gamma photons emitted from the trapped gas allows for precise quantification of the leak rate.[11]

Methodology:

- Pressurization (Bombing):
 - Place the test components into a sealed activation tank.
 - Evacuate the tank to a low pressure (e.g., 0.5 torr).[11]

- Pressurize the tank with a specific concentration of **Krypton-85** mixed with nitrogen gas to a predetermined pressure and for a specified duration.[11] The pressure and time are calculated based on the desired reject leak rate sensitivity.[11]
- Gas Recovery:
 - After the pressurization cycle, the **Krypton-85** gas mixture is recovered from the tank.
- Surface Decontamination and Measurement:
 - Components are removed from the tank. A Geiger-Mueller (GM) counter can be used to scan the exterior of the package for residual surface contamination or to identify gross leak sites.[11]
 - The primary measurement is performed using a scintillation crystal detector (e.g., NaI probe) which detects the 0.514 MeV gamma rays that penetrate the walls of the component.[11][12]
- Leak Rate Calculation:
 - The measured gamma count rate (counts per minute) is converted into a leak rate (atm cc/sec) using the Radiflo® equation, which accounts for the specific activity of the gas, pressurization time, and other constants.[11]

[Click to download full resolution via product page](#)


Workflow for **Krypton-85** based leak detection.

Atmospheric Monitoring of Krypton-85

Monitoring atmospheric concentrations of ^{85}Kr is crucial for nuclear safety and environmental surveillance.[13] Advanced techniques allow for high-sensitivity, near-real-time analysis of ambient air.

Methodology:

- Air Sampling and Purification:
 - Ambient air is sampled and passed through a system to remove moisture.[10]
 - A temperature-controlled cryogenic distillation (CD) process is employed to separate krypton from the bulk air components (nitrogen, oxygen, etc.).[13]
- Gas Chromatography (GC):
 - The extracted krypton gas is further purified using gas chromatography to remove any remaining impurities that could interfere with the measurement.[13]
- Atom Trap Measurement:
 - The purified krypton sample is directed into an atom trap.
 - This system uses lasers to selectively trap and hold **Krypton-85** atoms in a confined space.
 - By detecting the fluorescence of the trapped atoms, the system can precisely quantify the abundance of ^{85}Kr , even in microliter-sized samples.[13] This method offers superior sensitivity and time resolution compared to older techniques like low-level beta counting. [13][14]

[Click to download full resolution via product page](#)

Experimental workflow for atmospheric ^{85}Kr analysis.

Safe Handling and Dosimetry

The primary health concern from **Krypton-85** is external radiation exposure from being submerged in a cloud of the gas, with the skin being the organ of most concern due to beta particle emissions.[\[4\]](#)

Safety Protocols:

- **Shielding:** Beta particles can be effectively shielded by 2 mm of plastic. However, the interaction of beta particles with high-Z materials can produce Bremsstrahlung X-rays, requiring additional shielding. For the gamma component, 6 mm of lead is recommended. [\[12\]](#) Sealed sources are typically housed in steel/lead gauges with shutters.[\[9\]](#)
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including disposable gloves, a lab coat, and safety glasses, is required when handling **Krypton-85**.[\[12\]](#)
- **Monitoring and Detection:** A Geiger-Mueller (GM) meter with a pancake probe is suitable for detecting contamination, while a survey meter with a Sodium Iodide (NaI) probe can be used for gamma detection.[\[12\]](#) Regular wipe tests should be performed in areas where the gas is used.
- **Dosimetry:** Personnel working with **Krypton-85** should wear whole-body and ring dosimeters to monitor their radiation dose.[\[12\]](#)

Conclusion

Krypton-85 is a chemically inert but radiologically significant isotope. Its well-characterized physical properties and predictable radioactive decay make it an invaluable tool in specialized applications such as high-sensitivity leak detection and environmental tracing. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, is essential for its effective and safe use in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiacode.com [radiacode.com]
- 2. radiacode.com [radiacode.com]
- 3. Krypton Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 4. srs.gov [srs.gov]
- 5. mirdsoft.org [mirdsoft.org]
- 6. Buy Krypton-85 (EVT-435748) | 13983-27-2 [evitachem.com]
- 7. Krypton-85 - Wikipedia [en.wikipedia.org]
- 8. Krypton-85 | Kr | CID 104816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ionactive.co.uk [ionactive.co.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. orslabs.com [orslabs.com]
- 12. case.edu [case.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. CFCs [ldeo.columbia.edu]
- To cite this document: BenchChem. [Physical and chemical properties of Krypton-85 gas]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077114#physical-and-chemical-properties-of-krypton-85-gas>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com